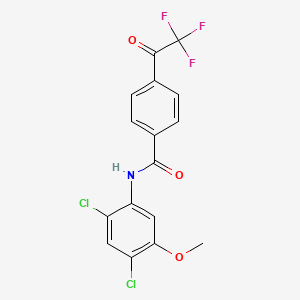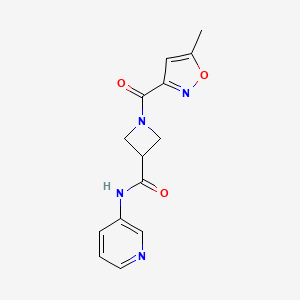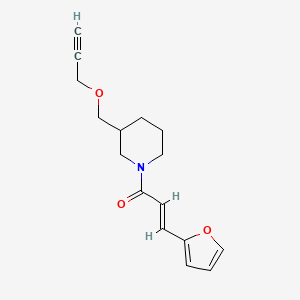![molecular formula C9H16ClNO B2487131 Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride CAS No. 2219374-09-9](/img/structure/B2487131.png)
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, highlighting the creativity and precision required in chemical synthesis. For instance, novel derivatives of pyrrolopyrimidones were synthesized through enamine alkylation and dehydrating condensation reactions, demonstrating the aromatic nature and diatropic pi-system of these compounds through NMR spectroscopy and electrochemical reduction methods (Mitsumoto & Nitta, 2004). Additionally, photochemical methods have been employed to achieve the first synthesis of complex pyrrolobenzobicyclooctadienes, showcasing the utility of photochemical intramolecular cycloaddition in synthesizing intricate molecular architectures (Basarić, Marinić, & Šindler-Kulyk, 2003).
Molecular Structure Analysis
The molecular structure of similar compounds reveals the intricate details of their chemical architecture, which is critical for understanding their reactivity and properties. The structure of these molecules has been elucidated using various analytical techniques, including single-crystal X-ray structure determination, which confirms the formation of annulated tetrahydrofuran rings in some derivatives, highlighting the role of intramolecular attacks in their formation (Verboom, Morzherin, Kelderman, Engbersen, Hummel, Harkema, & Reinhoudt, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds underlines their potential for various applications. For example, certain derivatives have demonstrated the ability to oxidize amines and alcohols in an autorecycling process, with higher efficiency under photoirradiation compared to thermal processes (Mitsumoto & Nitta, 2004). Such reactions are indicative of the compounds' utility in synthetic organic chemistry, particularly in the development of novel oxidation methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Photochemical Formation : A study detailed the first synthesis of a related compound, 1,4,9,10-tetrahydro-4,9-methanobenzo[4,5]cyclohepta[1,2-b]pyrrole, through photochemical intramolecular [2 + 2] cycloaddition, followed by basic hydrolysis (Basarić et al., 2003).
- Transformation Studies : Research on cyclopenta[c]pyrrole-4-carbonitrile revealed its transformation into various compounds under different conditions, showcasing its versatility in chemical reactions (Bell et al., 1977).
Pharmaceutical Research
- Analgesic and Neurobehavioral Activity : A study synthesized 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-ca rboxylic acids from a compound structurally similar to Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride, examining their analgesic and neurobehavioral effects (Massa et al., 1989).
Advanced Material Synthesis
- Catalytic Reactions : Studies on the catalytic hydrogenation of related compounds, like methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, have been conducted, which can lead to the formation of various functionalized materials (Sukhorukov et al., 2008).
Propiedades
IUPAC Name |
3-oxa-7-azatricyclo[3.3.3.01,5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-8-4-10-5-9(8,3-1)7-11-6-8;/h10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRGDQWKUZXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CNCC2(C1)COC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)
![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)




![2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2487062.png)


![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)